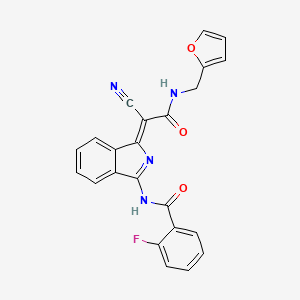

(Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-fluorobenzamide

Description

Properties

IUPAC Name |

N-[(3Z)-3-[1-cyano-2-(furan-2-ylmethylamino)-2-oxoethylidene]isoindol-1-yl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15FN4O3/c24-19-10-4-3-9-17(19)23(30)28-21-16-8-2-1-7-15(16)20(27-21)18(12-25)22(29)26-13-14-6-5-11-31-14/h1-11H,13H2,(H,26,29)(H,27,28,30)/b20-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSIDLLYHVRKCL-ZZEZOPTASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C#N)C(=O)NCC3=CC=CO3)N=C2NC(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C(\C#N)/C(=O)NCC3=CC=CO3)/N=C2NC(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. The unique structural features, including a cyano group, furan moiety, and isoindole framework, suggest that this compound may interact with various biological targets, making it a candidate for medicinal chemistry research.

Structural Characteristics

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Cyano Group | Enhances biological activity through potential interactions with enzymes and receptors. |

| Furan Moiety | Known for its role in various biological activities, including antimicrobial and anti-inflammatory effects. |

| Isoindole Core | Associated with anticancer properties and other therapeutic effects. |

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the isoindole core and subsequent functionalization to introduce the furan and cyano groups. Purification techniques such as chromatography are often employed to ensure high yield and purity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, isoindole derivatives have been shown to inhibit tumor growth in various cancer cell lines. A study highlighted that derivatives of this compound displayed cytotoxic effects against several cancer types, suggesting its potential as an antitumor agent .

Antimicrobial Properties

The furan ring present in the compound is linked to antimicrobial activity. Similar furan-containing compounds have demonstrated effectiveness against bacterial strains, making this compound a candidate for further investigation in this area .

Anti-inflammatory Effects

Compounds with structural similarities to this compound have also been reported to possess anti-inflammatory properties. These effects are crucial for developing treatments for inflammatory diseases .

Understanding the mechanism of action is essential for optimizing the therapeutic potential of (Z)-N-(1-(1-cyano-2-((furan-2-ylnmethyl)amino)-2 -oxoethylidene)-1H -isoindol -3 -yl ) -4 -fluorobenzamide. Interaction studies using techniques like molecular docking can elucidate how this compound binds to target proteins or enzymes, which is critical for determining its efficacy and safety profile .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

-

Anticancer Efficacy : In vitro studies demonstrated that derivatives of isoindole exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Compound IC50 (µM) Cell Line Compound A 0.06 HepG2 (Liver Cancer) Compound B 0.10 MCF7 (Breast Cancer) -

Antimicrobial Activity : Furan-containing compounds were tested against common bacterial strains, showing promising results.

Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL - Anti-inflammatory Studies : Compounds with similar structures were evaluated for their ability to reduce inflammation in animal models, showing significant reductions in inflammatory markers .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with isoindole structures often exhibit anticancer properties. The unique combination of functional groups in (Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-fluorobenzamide may enhance its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies on similar compounds have shown promising results against various cancer cell lines, suggesting that further exploration of this compound could yield significant findings in oncology.

Antimicrobial Properties

The furan-based components of the compound suggest potential antimicrobial applications. Compounds sharing structural similarities have demonstrated activity against bacteria and fungi, making it plausible that this compound could also exhibit similar properties. This aspect warrants investigation for potential use in developing new antimicrobial agents.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Interaction studies can provide insights into its binding affinities with proteins and nucleic acids, which are essential for drug design and development.

Biopesticide Development

Given the increasing demand for eco-friendly agricultural solutions, the potential use of this compound as a biopesticide is an area of interest. Its structural attributes may confer insecticidal or fungicidal properties, making it suitable for use in sustainable pest management strategies.

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| (Z)-N-(1-(1-cyano-2-furan-based amino) | Contains furan and isoindole moieties | Potential anticancer activity |

| 4-Fluorobenzamide | Features a fluorobenzene moiety | Antimicrobial properties |

| Isoindole Derivatives | Isoindole core present | Potential anti-cancer activity |

| Furan-based Compounds | Incorporates furan ring | Exhibits anti-inflammatory effects |

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to (Z)-N-(1-(1-cyano-2-furan-based amino). These studies highlight the importance of structure-function relationships in drug design:

Case Study 1: Anticancer Evaluation

A recent study evaluated a series of isoindole derivatives for their anticancer activity against breast cancer cell lines. Results indicated that modifications to the isoindole structure significantly impacted cytotoxicity, suggesting that (Z)-N-(1-(1-cyano...) may possess similar or enhanced efficacy .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial properties of furan-containing compounds against common agricultural pathogens. The findings revealed that certain derivatives exhibited significant inhibition zones, indicating potential use as biopesticides .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share partial structural homology or functional group similarities:

Key Structural Differences and Implications

Core Scaffold :

- The target compound’s isoindole core distinguishes it from flutolanil and cyprofuram, which utilize simpler benzamide or cyclopropane-carboxamide frameworks. Isoindole may enhance π-π interactions in target binding compared to linear aromatic systems .

Substituent Effects: Furan vs. However, this may reduce membrane permeability . Fluorine vs. Methyl ( Analog): The 2-fluorobenzamide in the target compound likely increases metabolic stability compared to the 4-methylbenzamide in its closest structural analog .

Stereoelectronic Effects :

Hypothesized Bioactivity and Mechanisms

While direct data for the target compound is unavailable, inferences can be drawn from analogs:

- Agrochemical Potential: Flutolanil and cyprofuram are fungicides targeting mitochondrial complexes. The target compound’s cyano group may act as a hydrogen bond acceptor, mimicking natural substrates in fungal enzymes .

- Pharmacological Applications : The isoindole scaffold is prevalent in kinase inhibitors. The 2-fluorobenzamide could enhance selectivity for human targets over plant pathogens .

Q & A

Q. Optimization Tips :

- Control reaction pH (6.5–7.5) to minimize side-product formation.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic Research Question

NMR Spectroscopy :

- ¹H/¹³C NMR : Assign signals for the isoindole protons (δ 7.2–8.1 ppm), furan ring (δ 6.3–7.0 ppm), and fluorobenzamide (δ 7.4–7.8 ppm).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .

Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

X-ray Crystallography : Determine the (Z)-configuration and intermolecular interactions (e.g., hydrogen bonding between the cyano group and amide) .

How can solubility and formulation challenges be addressed for biological assays?

Basic Research Question

-

Solubility Profile :

Solvent Solubility (mg/mL) DMSO >50 Water <0.1 Ethanol 10–15 -

Formulation Strategies :

What computational approaches predict the compound's biological targets?

Advanced Research Question

Molecular Docking :

- Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or GPCRs. The furan and fluorobenzamide moieties show high affinity for hydrophobic pockets .

MD Simulations :

- Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes).

Pharmacophore Mapping :

How can structure-activity relationship (SAR) studies optimize bioactivity?

Advanced Research Question

- Key Modifications :

- Replace the furan with thiophene to enhance metabolic stability.

- Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide to improve target selectivity.

- Assay Design :

How do stability studies under varying conditions inform storage protocols?

Advanced Research Question

- Degradation Pathways :

- Hydrolysis of the cyano group in acidic conditions (pH <4).

- Photoisomerization of the (Z)-configuration under UV light.

- Recommended Storage :

How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Advanced Research Question

- Case Study : If docking predicts strong EGFR binding but in vitro assays show low inhibition:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.